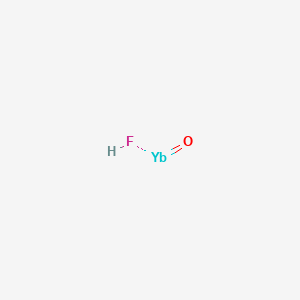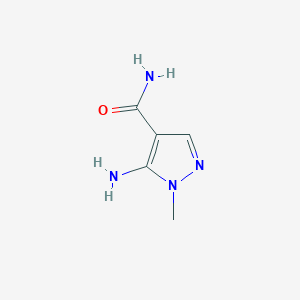
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) is a chemical compound with the molecular formula C30H30F21O6Yb. It is a coordination complex where ytterbium is bonded to three heptafluoro-2,2-dimethyl-3,5-octanedionato ligands. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and biochemistry .
Mechanism of Action
Target of Action
The primary target of Yb[fod]3 is the carbonyl oxygen atom of the substrate . This interaction is crucial for the compound’s function and results in significant changes in the substrate’s conformation .
Mode of Action
Yb[fod]3 interacts with its targets through coordination. It primarily coordinates at the carbonyl oxygen atom of the substrate . This coordination gives rise to a secondary tetrachelate, leading to a corresponding change in the conformation of the substrate molecule .
Biochemical Pathways
It’s known that the compound’s coordination at the carbonyl oxygen atom can lead to significant changes in the substrate’s conformation . This suggests that Yb[fod]3 may influence biochemical pathways involving the substrate.
Result of Action
The result of Yb[fod]3’s action is a significant change in the conformation of the substrate molecule . This change could potentially influence various cellular processes, depending on the nature of the substrate.
Action Environment
The action, efficacy, and stability of Yb[fod]3 can be influenced by various environmental factors. For instance, steric hindrances in the vicinity of the substrate coordination centers and concurrent coordination of other electron-donor groups present in the substrate molecule can affect the possibility for chelation
Preparation Methods
The synthesis of (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) typically involves the reaction of ytterbium salts with heptafluoro-2,2-dimethyl-3,5-octanedione. The reaction is carried out in an organic solvent such as ethanol or methanol under controlled conditions. The product is then purified through recrystallization to obtain a high-purity crystalline powder .
Chemical Reactions Analysis
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the heptafluoro-2,2-dimethyl-3,5-octanedionato ligands are replaced by other ligands.
Complex Formation: It can form complexes with other metal ions or organic molecules, which can be used in catalysis and materials science
Scientific Research Applications
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, such as luminescent materials and magnetic materials.
Biochemistry: It is used as a reagent in nuclear magnetic resonance (NMR) spectroscopy for studying the structure and dynamics of biomolecules
Comparison with Similar Compounds
(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate;ytterbium(3+) can be compared with other similar compounds, such as:
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)praseodymium
- Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)neodymium
These compounds share similar structures but differ in the central metal ion, which imparts unique properties and applications to each compound .
Properties
CAS No. |
18323-96-1 |
|---|---|
Molecular Formula |
C30H33F21O6Yb |
Molecular Weight |
1061.6 g/mol |
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;ytterbium |
InChI |
InChI=1S/3C10H11F7O2.Yb/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3; |
InChI Key |
PIJRFKQYYIPXSM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Yb+3] |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Yb] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Yb] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4'-Methylenebis[n-(2,3-epoxypropyl)-N-metylaniline]](/img/structure/B97523.png)
![5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one](/img/structure/B97524.png)







